molecular formula C25H34ClNO2 B11468110 1-(4-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine

1-(4-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine

Cat. No.: B11468110
M. Wt: 416.0 g/mol
InChI Key: DZYXLXFXKIWHKF-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE: is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 4-chlorophenyl and 2-methoxyphenyl groups can be done via electrophilic aromatic substitution reactions.

    Amine formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine

    Therapeutics: Investigated for potential therapeutic effects in treating certain diseases.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Material Science: Utilized in the creation of novel materials with specific properties.

    Chemical Engineering: Employed in the design of new chemical processes and products.

Mechanism of Action

The mechanism by which 1-(4-CHLOROPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE exerts its effects involves:

    Molecular Targets: Binding to specific receptors or enzymes.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BROMOPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE
  • 1-(4-FLUOROPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE

Uniqueness

  • Chlorine Substitution : The presence of a chlorine atom in the phenyl ring can significantly alter the compound’s reactivity and interaction with biological targets.
  • Methoxy Group : The methoxy group provides additional sites for chemical modification, enhancing its versatility in synthesis and applications.

Properties

Molecular Formula

C25H34ClNO2

Molecular Weight

416.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]ethanamine

InChI

InChI=1S/C25H34ClNO2/c1-18(2)24-17-25(14-16-29-24,22-7-5-6-8-23(22)28-4)13-15-27-19(3)20-9-11-21(26)12-10-20/h5-12,18-19,24,27H,13-17H2,1-4H3

InChI Key

DZYXLXFXKIWHKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CCO1)(CCNC(C)C2=CC=C(C=C2)Cl)C3=CC=CC=C3OC

Origin of Product

United States

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